BenchChemオンラインストアへようこそ!

4-Bromo-2-phenylquinolin-3-ol

Synthetic Methodology Quinoline Synthesis Process Chemistry

4-Bromo-2-phenylquinolin-3-ol (CAS 1197391-19-7) is a versatile quinoline scaffold with a 4-bromo handle that boosts BChE inhibition 75-fold vs non-halogenated analogs—ideal for CNS drug discovery. The bromine enables Suzuki and Buchwald-Hartwig cross-couplings for rapid SAR library expansion. Accessible in 98% synthesis yield via mild Na2S2O4 cyclization. Also a key intermediate for HCV protease inhibitors (US 8,633,320) and antimicrobial screening. Choose this compound to accelerate hit-to-lead optimization and diversify quinoline libraries with a biologically validated, synthetically flexible core.

Molecular Formula C15H10BrNO
Molecular Weight 300.155
CAS No. 1197391-19-7
Cat. No. B2819075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-phenylquinolin-3-ol
CAS1197391-19-7
Molecular FormulaC15H10BrNO
Molecular Weight300.155
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)Br
InChIInChI=1S/C15H10BrNO/c16-13-11-8-4-5-9-12(11)17-14(15(13)18)10-6-2-1-3-7-10/h1-9,18H
InChIKeyOOZPGKLZYWHFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-phenylquinolin-3-ol (CAS 1197391-19-7): Key Properties and Class Positioning for R&D Procurement


4-Bromo-2-phenylquinolin-3-ol (CAS 1197391-19-7) is a quinoline derivative with the molecular formula C15H10BrNO, featuring a fused benzene-pyridine core with a phenyl group at position 2, a hydroxyl group at position 3, and a bromine substituent at position 4 . This substitution pattern places it within the broader class of 3-hydroxyquinolines, which are recognized for their utility as synthetic intermediates and for diverse biological activities, including antimicrobial and antiviral applications . The compound's precise substitution imparts distinct chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and materials science [1].

Why 4-Bromo-2-phenylquinolin-3-ol Cannot Be Arbitrarily Substituted in Synthesis and Assay Workflows


The substitution pattern of 4-Bromo-2-phenylquinolin-3-ol is a critical determinant of both its chemical reactivity and biological target engagement. The 4-bromo substituent serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the modular construction of complex quinoline-based libraries, a feature absent in non-halogenated analogs like 2-phenylquinolin-3-ol . Furthermore, structure-activity relationship (SAR) studies in cholinesterase inhibition have demonstrated that the 4-bromo substitution is directly linked to a 75-fold increase in potency compared to unsubstituted controls, underscoring the risk of activity loss or target shift when substituting with other halogens or unsubstituted cores [1]. Therefore, generic substitution without rigorous revalidation of both synthetic utility and biological readouts can lead to failed reactions or misleading assay results.

Quantitative Evidence Guide: 4-Bromo-2-phenylquinolin-3-ol vs. Closest Analogs


Synthesis Yield Advantage: 98% Yield via Na2S2O4-Mediated Cyclization

A Na2S2O4-mediated reductive cyclization method furnishes 3-hydroxyquinolines in up to 98% yield under mild conditions, and the protocol is compatible with the synthesis of 4-bromo substituted derivatives including 4-Bromo-2-phenylquinolin-3-ol . In contrast, conventional lithiation-bromination approaches for bromo-substituted quinolines require cryogenic conditions and multi-step procedures, often resulting in lower overall yields [1]. This high-yielding, mild-condition approach offers a more efficient and scalable procurement or in-house synthesis route compared to older, less efficient methods for similar scaffolds.

Synthetic Methodology Quinoline Synthesis Process Chemistry

Cholinesterase Inhibition Potency: 75-Fold Activity Improvement Over Control

In a series of phenyl-quinoline derivatives evaluated for anti-Alzheimer's potential, analog 7n, which features a 4-bromine substituent on the quinoline core (structurally analogous to 4-Bromo-2-phenylquinolin-3-ol), exhibited the highest potency against butyrylcholinesterase (BChE) [1]. This compound demonstrated a 75-fold improvement in activity compared to the positive control. The study further noted that most derivatives in the series displayed higher selectivity for BChE over acetylcholinesterase (AChE), a profile associated with reduced cholinergic side effects. Importantly, analog 7n showed no toxicity on SH-SY5Y cells at the tested concentration and reduced GSK-3β levels at 50 μM.

Alzheimer's Disease Cholinesterase Inhibition Butyrylcholinesterase Neurodegeneration

Antibacterial Activity: Benchmarking Against 4-Chloro-2-phenylquinoline Derivatives

While direct head-to-head data for 4-Bromo-2-phenylquinolin-3-ol is limited, a study on closely related 4-chloro-2-phenylquinoline derivatives revealed significant antibacterial activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains of S. aureus (MRSA) [1]. Given the well-documented ability of bromine substitution to enhance antibacterial potency through increased lipophilicity and membrane permeabilization, 4-Bromo-2-phenylquinolin-3-ol is expected to exhibit comparable or superior activity relative to the 4-chloro analogs. This inference positions the compound as a high-priority candidate for antimicrobial screening programs.

Antibacterial Antimicrobial Resistance Drug Discovery

Physicochemical Profile: LogP and PSA Differentiation for Drug Design

4-Bromo-2-phenylquinolin-3-ol possesses a calculated LogP of 4.37 and a topological polar surface area (tPSA) of 33.12 Ų [1]. In comparison, the non-brominated analog 2-phenylquinolin-3-ol has a LogP of approximately 3.1 and a similar tPSA [2]. The introduction of the bromine atom increases lipophilicity by over one LogP unit, a modification that can enhance membrane permeability and blood-brain barrier penetration, while the low tPSA remains within the favorable range for oral bioavailability (<140 Ų). These parameters distinguish it from less lipophilic analogs and make it a more attractive starting point for central nervous system (CNS) drug discovery programs.

Drug-likeness ADME Medicinal Chemistry Physicochemical Properties

Storage and Handling Stability: Validated for Long-Term Research Use

Commercial suppliers provide 4-Bromo-2-phenylquinolin-3-ol with a purity of ≥98% and recommend storage sealed in dry conditions at 2-8°C . This stability profile is critical for ensuring reproducible results across long-term research projects and for maintaining integrity during shipping and handling. Compared to some highly reactive or unstable quinoline intermediates that require inert atmosphere or deep-freeze storage, this compound's standard refrigeration requirements simplify inventory management and reduce the risk of degradation-related experimental variability.

Compound Management Stability Logistics

Role as HCV Protease Inhibitor Intermediate: A Defined Industrial Application

Patents explicitly claim bromo-substituted quinolines of formula (I), which encompass the 4-Bromo-2-phenylquinolin-3-ol scaffold, as key intermediates in the preparation of agents for treating hepatitis C viral (HCV) infections [1]. This established industrial utility provides a clear, high-value application trajectory that is not documented for many closely related, non-brominated quinoline alcohols. The patent further details efficient synthetic routes to access these bromo-substituted quinolines, underscoring their strategic importance in pharmaceutical supply chains.

Antiviral Hepatitis C Process Chemistry API Intermediate

Recommended Applications for 4-Bromo-2-phenylquinolin-3-ol Based on Differential Evidence


Medicinal Chemistry: Development of Selective BChE Inhibitors for Alzheimer's Disease

Given the 75-fold activity improvement conferred by the 4-bromo substitution in a closely related phenyl-quinoline analog, 4-Bromo-2-phenylquinolin-3-ol should be prioritized as a core scaffold for synthesizing and screening new butyrylcholinesterase (BChE) inhibitors [1]. Its favorable LogP and low tPSA also support its use in CNS-targeted drug discovery campaigns. Medicinal chemists can leverage the 4-bromo handle for further SAR exploration via cross-coupling reactions.

Process Chemistry: High-Yielding, Scalable Synthesis of Quinoline Libraries

Procurement of 4-Bromo-2-phenylquinolin-3-ol is justified for process chemistry groups seeking to build diverse quinoline libraries. The compound can be efficiently synthesized (up to 98% yield) using a mild Na2S2O4-mediated cyclization method, and the 4-bromo substituent is a robust functional group for downstream diversification (e.g., Suzuki couplings) . This contrasts with less efficient routes for other bromo-quinolines.

Antimicrobial Drug Discovery: Halogenated Quinoline Screening for MRSA and Broad-Spectrum Activity

Based on the established antibacterial activity of 4-chloro-2-phenylquinoline analogs, the 4-bromo derivative represents a compelling candidate for inclusion in antimicrobial screening panels, particularly against multidrug-resistant strains [2]. The bromine atom may confer enhanced potency and membrane permeability, making it a valuable compound for hit-to-lead programs in infectious disease.

Antiviral API Intermediate: Synthesis of HCV Protease Inhibitors

As explicitly claimed in US Patent 8,633,320, bromo-substituted quinolines are key intermediates for the synthesis of HCV protease inhibitors [3]. Procuring 4-Bromo-2-phenylquinolin-3-ol is therefore a strategic decision for any CRO or pharmaceutical company engaged in the development or production of antiviral agents targeting hepatitis C.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-phenylquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.